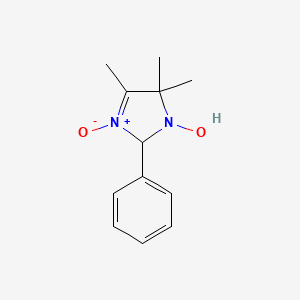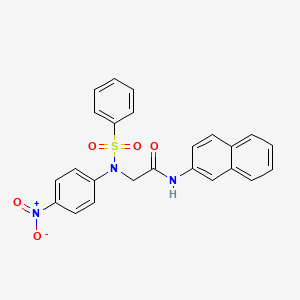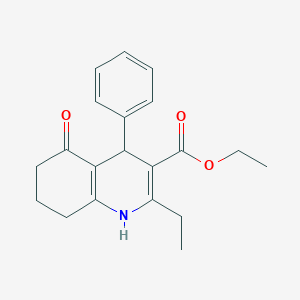
1-Hydroxy-4,5,5-trimethyl-2-phenyl-3-imidazolin-3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4,5,5-trimethyl-2-phenyl-3-imidazolin-3-oxide is a chemical compound known for its unique structure and properties It belongs to the class of imidazoline derivatives, which are characterized by a five-membered ring containing nitrogen atoms
Métodos De Preparación
The synthesis of 1-Hydroxy-4,5,5-trimethyl-2-phenyl-3-imidazolin-3-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of a phenyl-substituted ketone with a suitable amine, followed by oxidation to introduce the hydroxy group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-Hydroxy-4,5,5-trimethyl-2-phenyl-3-imidazolin-3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its reactivity and properties.
Substitution: The presence of reactive sites allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxy-4,5,5-trimethyl-2-phenyl-3-imidazolin-3-oxide has been explored for its applications in several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique properties may be utilized in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 1-Hydroxy-4,5,5-trimethyl-2-phenyl-3-imidazolin-3-oxide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
When compared to other imidazoline derivatives, 1-Hydroxy-4,5,5-trimethyl-2-phenyl-3-imidazolin-3-oxide stands out due to its unique substitution pattern and functional groups. Similar compounds include:
- 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene These compounds share structural similarities but differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Propiedades
IUPAC Name |
3-hydroxy-4,4,5-trimethyl-1-oxido-2-phenyl-2H-imidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-12(2,3)14(16)11(13(9)15)10-7-5-4-6-8-10/h4-8,11,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHVMRCWSNSMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(N(C1(C)C)O)C2=CC=CC=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,7-DIMETHOXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE](/img/structure/B4903689.png)
![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide](/img/structure/B4903694.png)
![2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4903698.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide](/img/structure/B4903703.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]prop-2-enoyl]amino]benzoic acid](/img/structure/B4903704.png)
![5-[4-(3,5-DICHLORO-4-METHOXYBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE](/img/structure/B4903706.png)
![N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4903709.png)

![{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-THIENYL)METHANONE](/img/structure/B4903722.png)
![N-(3-methoxyphenyl)-3-{1-[3-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4903756.png)
![5-{4-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4903774.png)
![2-[(5E)-5-[(4-methyl-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4903781.png)

